N-[1-(2,6-difluorophenyl)-2-oxopyrrolidin-3-yl]-2,4-dimethylbenzenesulfonamide
Description
N-[1-(2,6-difluorophenyl)-2-oxopyrrolidin-3-yl]-2,4-dimethylbenzenesulfonamide is a complex organic compound that features a pyrrolidinone ring substituted with a difluorophenyl group and a dimethylbenzenesulfonamide moiety
Properties
IUPAC Name |
N-[1-(2,6-difluorophenyl)-2-oxopyrrolidin-3-yl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c1-11-6-7-16(12(2)10-11)26(24,25)21-15-8-9-22(18(15)23)17-13(19)4-3-5-14(17)20/h3-7,10,15,21H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDYWEKOJULUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2CCN(C2=O)C3=C(C=CC=C3F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-difluorophenyl)-2-oxopyrrolidin-3-yl]-2,4-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the reaction of 2,6-difluoroaniline with a suitable acylating agent to form the difluorophenyl-substituted intermediate. This intermediate is then reacted with a sulfonamide derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-difluorophenyl)-2-oxopyrrolidin-3-yl]-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonamide group or the pyrrolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the difluorophenyl ring .
Scientific Research Applications
N-[1-(2,6-difluorophenyl)-2-oxopyrrolidin-3-yl]-2,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(2,6-difluorophenyl)-2-oxopyrrolidin-3-yl]-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonamide moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluorophenyl-substituted sulfonamides and pyrrolidinone derivatives, such as:
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- 2,6-difluorophenyl isocyanate
- 2,6-difluoroaniline
Uniqueness
N-[1-(2,6-difluorophenyl)-2-oxopyrrolidin-3-yl]-2,4-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
